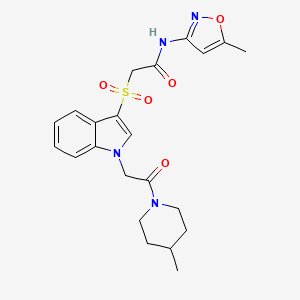

N-(5-methylisoxazol-3-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

CAS No.: 878060-52-7

Cat. No.: VC4392826

Molecular Formula: C22H26N4O5S

Molecular Weight: 458.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878060-52-7 |

|---|---|

| Molecular Formula | C22H26N4O5S |

| Molecular Weight | 458.53 |

| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |

| Standard InChI | InChI=1S/C22H26N4O5S/c1-15-7-9-25(10-8-15)22(28)13-26-12-19(17-5-3-4-6-18(17)26)32(29,30)14-21(27)23-20-11-16(2)31-24-20/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,23,24,27) |

| Standard InChI Key | NWOONCJRJBADLX-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=NOC(=C4)C |

Introduction

N-(5-methylisoxazol-3-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that incorporates several pharmacologically active moieties, including an isoxazole ring, a piperidine group, and an indole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which may include effects on neurological and anticancer pathways.

Synthesis Steps:

-

Preparation of Starting Materials: This involves synthesizing or obtaining the necessary building blocks, such as the isoxazole derivative and the indole-piperidine intermediate.

-

Coupling Reactions: The indole and piperidine components are linked through an oxoethyl group, followed by the attachment of the isoxazole moiety via a sulfonyl group.

-

Purification: Techniques like high-performance liquid chromatography (HPLC) or flash column chromatography are used to purify the final product.

Biological Activities

While specific data on this compound is limited, related compounds with similar structures have shown potential in various biological activities:

-

Anticancer Activity: Compounds with indole and piperidine moieties have been explored for their anticancer properties, often acting as microtubule destabilizers .

-

Neurological Effects: Isoxazole derivatives have been studied for their potential in modulating neurotransmission pathways, which could be relevant for neurological disorders.

Research Findings and Future Directions

Given the complexity and potential pharmacological activities of N-(5-methylisoxazol-3-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, further research is needed to fully elucidate its biological effects and potential therapeutic applications. This includes in vitro and in vivo studies to assess its efficacy and safety.

Data Table: Potential Biological Activities of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume